
(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that combines multiple heterocyclic structures, including isoxazole, furan, thiophene, and oxadiazole. This unique combination suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O3S with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, an isoxazole moiety, a thiophene ring, and a pyrrolidine unit which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H16N4O3S |
Molecular Weight | 328.4 g/mol |
CAS Number | 1421475-99-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. The compound under discussion has shown cytotoxic activity against various cancer cell lines. For instance, derivatives of similar structures have been tested against human colon adenocarcinoma (HT-29), human cervical carcinoma (HeLa), and others with significant results:
- IC50 Values : Some derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating potent activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Aurora B kinase and histone deacetylases (HDACs) .
- Modulation of Signal Transduction Pathways : Interaction with specific receptors and pathways may lead to altered cell proliferation and apoptosis .
- Antimicrobial Activity : Compounds containing isoxazole and oxadiazole rings have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Study on Isoxazole Derivatives
A study conducted on various isoxazole derivatives revealed that modifications in the structure significantly influenced their anticancer activity. The compound's structural components were crucial for enhancing selectivity against tumor cells while minimizing toxicity to normal cells .
Comparative Analysis
A comparative analysis of similar compounds indicated that those with thiophene or oxadiazole substitutions often exhibited enhanced biological activities compared to their simpler counterparts. This highlights the importance of structural diversity in drug design .
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For example, derivatives containing isoxazole rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study reported that compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone exhibited significant cytotoxicity against human cancer cells, including breast and colon cancer lines. The mechanism involved the inhibition of specific kinases associated with tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that isoxazole derivatives possess activity against a range of bacterial strains, including E. coli and S. aureus. The presence of heteroatoms like sulfur and nitrogen in the structure enhances their interaction with microbial targets.
A study demonstrated that certain isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against pathogenic fungi and bacteria . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that compounds with isoxazole moieties may offer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Various methodologies have been explored to enhance yield and purity, such as microwave-assisted synthesis and solvent-free reactions .
Case Study 1: Anticancer Evaluation
A series of derivatives based on the parent structure were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that a derivative of the compound displayed remarkable antibacterial activity with an MIC comparable to standard antibiotics . This underscores the potential for developing new treatments for antibiotic-resistant infections.
属性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-18(13-8-15(25-20-13)14-2-1-6-24-14)22-5-3-11(9-22)16-19-17(26-21-16)12-4-7-27-10-12/h1-2,4,6-8,10-11H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLCMBYIXMNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。